molecular formula C26H25NO5S B281283 BENZYL 2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

BENZYL 2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281283
M. Wt: 463.5 g/mol
InChI Key: YESCYCQAXHIXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BENZYL 2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sulfonyl chlorides in the presence of a base for sulfonylation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of sulfonyl, nitro, or halogen groups on the benzofuran ring.

Scientific Research Applications

BENZYL 2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZYL 2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways . The benzofuran core can intercalate with DNA or proteins, affecting their function .

Properties

Molecular Formula

C26H25NO5S

Molecular Weight

463.5 g/mol

IUPAC Name

benzyl 2-methyl-5-[(4-propan-2-ylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H25NO5S/c1-17(2)20-9-12-22(13-10-20)33(29,30)27-21-11-14-24-23(15-21)25(18(3)32-24)26(28)31-16-19-7-5-4-6-8-19/h4-15,17,27H,16H2,1-3H3

InChI Key

YESCYCQAXHIXNA-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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